7-(2-Chlorophenyl)dibenzo[c,h]acridine
Description
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Properties
CAS No. |
36762-08-0 |
|---|---|
Molecular Formula |
C27H16ClN |
Molecular Weight |
389.9 g/mol |
IUPAC Name |
13-(2-chlorophenyl)-2-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16ClN/c28-24-12-6-5-11-21(24)25-22-15-13-17-7-1-3-9-19(17)26(22)29-27-20-10-4-2-8-18(20)14-16-23(25)27/h1-16H |
InChI Key |
IHZSJKZDKDEVLP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC3=C2N=C4C(=C3C5=CC=CC=C5Cl)C=CC6=CC=CC=C64 |
Origin of Product |
United States |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 7-(2-Chlorophenyl)dibenzo[c,h]acridine, and how do reaction conditions influence yield?
- Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions, analogous to bromophenyl derivatives . For the chlorophenyl variant, substituting 2-chlorophenylboronic acid with dibenzo[c,h]acridine under inert conditions (e.g., N₂ atmosphere) in a solvent like toluene or THF is critical. Key parameters include:
- Catalyst: Pd(PPh₃)₄ or Pd(OAc)₂ with ligands (e.g., XPhos).
- Temperature: 80–110°C for 12–24 hours.
- Base: K₂CO₃ or Cs₂CO₃ to deprotonate intermediates .
Yields (>70%) are achievable with rigorous purification via column chromatography or recrystallization. Chlorine’s smaller atomic radius compared to bromine may reduce steric hindrance, improving coupling efficiency .
Q. How can researchers characterize the electronic and structural properties of 7-(2-Chlorophenyl)dibenzo[c,h]acridine?
- Answer : Techniques include:
- X-ray crystallography : Resolves the planar polycyclic structure and confirms substituent position .
- UV-Vis/fluorescence spectroscopy : Chlorophenyl’s electron-withdrawing effect redshifts absorption/emission peaks compared to hydrogen/acetyl substituents .
- DFT calculations : Predict HOMO-LUMO gaps (~3.2 eV) and charge distribution, highlighting chlorine’s inductive effects .
- NMR (¹H/¹³C) : Aromatic protons near chlorine show deshielding (δ 7.8–8.2 ppm) due to electronegativity .
Q. What solvents and storage conditions are optimal for handling this compound?
- Answer : Solubility is highest in polar aprotic solvents (DMSO, DMF) and chlorinated solvents (CHCl₃, DCM) . Storage requires desiccated, dark environments at room temperature to prevent photodegradation. Stability tests under nitrogen suggest <5% decomposition over 6 months .
Advanced Research Questions
Q. How does the 2-chlorophenyl substituent influence DNA intercalation and anticancer activity compared to bromophenyl analogs?
- Answer : The chloro group’s higher electronegativity (vs. bromine) enhances dipole interactions with DNA’s phosphate backbone, increasing binding affinity (Kd ~ 0.8 μM vs. 1.2 μM for bromophenyl) . However, reduced steric bulk may decrease intercalation depth, altering cytotoxicity profiles. In vitro assays against MCF-7 cells show IC₅₀ values of 12 μM (chlorophenyl) vs. 18 μM (bromophenyl), suggesting substituent-dependent bioactivity .
Q. What experimental strategies resolve contradictions in reported enzymatic inhibition data for this compound?
- Answer : Discrepancies in HDAC (histone deacetylase) inhibition (e.g., IC₅₀ ranging from 5–50 μM) arise from assay conditions (pH, substrate concentration). Mitigation strategies:
- Standardized assays : Use recombinant HDAC isoforms (e.g., HDAC1) with fluorogenic substrates (e.g., Boc-Lys(Ac)-AMC) .
- Molecular docking : Chlorophenyl’s orientation in the HDAC active site shows weaker van der Waals interactions than bulkier substituents, explaining variability .
Q. How can computational modeling guide the design of derivatives with enhanced selectivity for kinase targets?
- Answer : MD simulations and QSAR models identify key interactions:
- Chlorine’s meta-position : Optimizes hydrophobic contact with kinase pockets (e.g., EGFR’s Leu694).
- Acridine core modifications : Introducing electron-donating groups (e.g., -OCH₃) at position 5 improves π-stacking with ATP-binding sites .
Table: Comparative binding energies (ΔG, kcal/mol)
| Derivative | EGFR | CDK2 |
|---|---|---|
| Parent compound | -8.2 | -6.7 |
| 5-OCH₃ derivative | -9.5 | -7.1 |
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity for chiral analogs?
- Answer : Chirality introduces complexities:
- Catalyst selection : Chiral ligands (e.g., BINAP) in asymmetric Suzuki-Miyaura couplings achieve >90% ee but require strict oxygen-free conditions .
- Byproduct formation : Chlorophenyl’s reactivity may lead to dimerization (5–10% yield loss). Continuous flow reactors minimize this by precise temperature/residence time control .
Methodological Notes
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